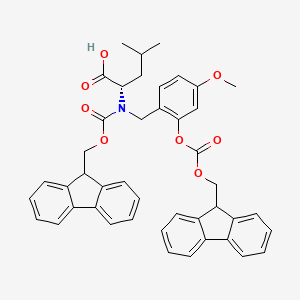

Fmoc-(fmochmb)leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-(fmochmb)leu-OH” is a compound used in peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of ‘difficult’ peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .

Synthesis Analysis

“this compound” is synthesized using standard peptide synthesis techniques . It’s used as a reactant to synthesize various oligopeptides .Molecular Structure Analysis

The molecular formula of “this compound” is C44H41NO8 . Its molecular weight is 711.80 g/mol .Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . It’s used as a reactant to synthesize various oligopeptides .Physical and Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 711.80 g/mol . The compound’s empirical formula is C44H41NO8 .Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-(fmochmb)leu-OH: est principalement utilisé dans la synthèse peptidique en phase solide (SPPS) . Le groupe Fmoc protège l'acide aminé pendant le processus de synthèse, ce qui est crucial pour l'assemblage des peptides. Ce composé est particulièrement utile pour incorporer des résidus de leucine dans les peptides, ce qui peut être important pour l'étude de la structure et de la fonction des protéines.

Biochimie

En biochimie, This compound joue un rôle dans l'étude des interactions protéiques et de la cinétique enzymatique. Il est utilisé pour créer des peptides qui imitent des parties de protéines, aidant les chercheurs à comprendre comment les protéines interagissent les unes avec les autres et avec d'autres molécules dans la cellule .

Pharmacologie

Dans la recherche pharmacologique, les peptides synthétisés à l'aide de This compound peuvent être utilisés pour développer de nouveaux médicaments. Ces peptides peuvent agir comme des inhibiteurs ou des activateurs de certaines voies biologiques, ce qui en fait des agents thérapeutiques potentiels .

Synthèse organique

This compound: est également précieux en synthèse organique. Il fournit un groupe protecteur pour les acides aminés qui peuvent être éliminés sélectivement sans affecter d'autres groupes fonctionnels sensibles dans la molécule. Cette sélectivité est essentielle pour la synthèse de composés organiques complexes .

Chimie médicinale

En chimie médicinale, l'utilisation de This compound aide à la conception de nouveaux composés ayant des effets thérapeutiques potentiels. Son rôle dans la synthèse des peptides permet la création de nouvelles molécules qui peuvent être testées pour leurs propriétés médicinales .

Science des matériaux

La science des matériaux profite de This compound grâce au développement de nouveaux biomatériaux. Les peptides synthétisés avec ce composé peuvent former des structures auto-assemblées, qui ont des applications dans la création de nouveaux matériaux avec des propriétés spécifiques .

Science de l'environnement

Enfin, en science de l'environnement, This compound peut être utilisé pour synthétiser des peptides qui se lient aux polluants, aidant à leur détection et à leur quantification dans les échantillons environnementaux .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-(fmochmb)leu-OH, also known as N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine, is primarily used in the field of peptide synthesis . Its primary targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .

Mode of Action

The compound works by inhibiting the aggregation of peptides during Fmoc Solid Phase Peptide Synthesis (SPPS) . It achieves this through the protection of amide bonds, which has been shown to lead to products of increased purity . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. It is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Pharmacokinetics

It is known that the compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with increased purity . The compound’s ability to protect amide bonds prevents the aggregation of peptides during synthesis, leading to higher quality end products .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can significantly impact its stability and efficacy. Additionally, the compound is typically stored at temperatures between +2°C to +8°C , indicating that temperature can also influence its stability.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Fmoc-(fmochmb)leu-OH plays a crucial role. It interacts with various enzymes and proteins, primarily through its function as a protecting group for amines . The nature of these interactions is largely dependent on the specific biochemical context, but generally involves the temporary protection of amine groups during peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by facilitating the synthesis of specific peptides, which can have wide-ranging effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary greatly depending on the context and the specific peptides being synthesized.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role in peptide synthesis. It forms a protective group for amines, preventing them from reacting until the appropriate time in the synthesis process . This can involve binding interactions with other biomolecules, as well as potential effects on enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is particularly relevant in the context of peptide synthesis, where the compound’s protective group is eventually removed

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes and cofactors in this process. Detailed information on its effects on metabolic flux or metabolite levels is currently limited.

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVDKKVQNKRCW-FAIXQHPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)